molecular formula C31H29IN4S B12627251 N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide

Cat. No.: B12627251
M. Wt: 616.6 g/mol
InChI Key: FIKDMAZMOIQHOO-ANVLNOONSA-N
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Description

(E)-Akt inhibitor-IV is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Akt inhibitor-IV involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of (E)-Akt inhibitor-IV follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. Purification methods such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Akt inhibitor-IV undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents, leading to analogs with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

Scientific Research Applications

(E)-Akt inhibitor-IV has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the PI3K/Akt signaling pathway and its role in cellular processes.

    Biology: Employed in cell culture studies to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the PI3K/Akt pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway.

Mechanism of Action

(E)-Akt inhibitor-IV exerts its effects by interfering with the phosphorylation cascade that activates Akt. It binds to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate Akt activity makes it a valuable tool for investigating the molecular mechanisms underlying cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Mito-LND: Another compound that induces endoplasmic reticulum stress and reactive oxygen species accumulation, similar to (E)-Akt inhibitor-IV.

    PF-AKT400: A related inhibitor with similar targets and mechanisms of action.

Uniqueness

(E)-Akt inhibitor-IV stands out due to its potent cytotoxicity and specificity for the PI3K/Akt pathway. Its unique structure and functional groups contribute to its high efficacy and selectivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H29IN4S

Molecular Weight

616.6 g/mol

IUPAC Name

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide

InChI

InChI=1S/C31H28N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22,30H,3H2,1-2H3;1H/b21-20+;

InChI Key

FIKDMAZMOIQHOO-ANVLNOONSA-N

Isomeric SMILES

CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.I

Canonical SMILES

CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.I

Origin of Product

United States

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